molecular formula C9H5BrClNO B1384752 4-Bromo-8-chloroisoquinolin-1-ol CAS No. 2137784-18-8

4-Bromo-8-chloroisoquinolin-1-ol

Cat. No.: B1384752
CAS No.: 2137784-18-8
M. Wt: 258.5 g/mol
InChI Key: KWJUEWSFJJFVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-chloroisoquinolin-1-ol is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-8-chloroisoquinolin-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-8-chloroisoquinolin-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-8-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJUEWSFJJFVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-8-chloroisoquinolin-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-chloroisoquinolin-1-ol (CAS 2137784-18-8) is a halogenated isoquinolinone derivative. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive overview of the known and extrapolated properties of this compound, a plausible synthetic route with mechanistic insights, potential research applications, and detailed protocols for its handling and characterization. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related structural analogs to provide a robust and practical resource for researchers.

Physicochemical and Structural Properties

The core structure of 4-Bromo-8-chloroisoquinolin-1-ol is a bicyclic aromatic system with bromine and chlorine substituents. A key structural feature is the presence of a hydroxyl group at the C1 position, which leads to keto-enol tautomerism, existing in equilibrium between the isoquinolin-1-ol and isoquinolin-1(2H)-one forms. The isoquinolinone form is generally the more stable tautomer.

Table 1: Computed Physicochemical Properties for Related Isoquinoline Cores

PropertyValue (for 4-bromo-1-chloroisoquinoline)Value (for 4-bromo-8-chloroisoquinoline)Data Source
Molecular Formula C₉H₅BrClNC₉H₅BrClN[][2]
Molecular Weight 242.50 g/mol 242.50 g/mol [][2]
Monoisotopic Mass 240.92939 Da240.9294 Da[2][3]
IUPAC Name 4-bromo-1-chloroisoquinoline4-bromo-8-chloroisoquinoline[][2]
Canonical SMILES C1=CC=C2C(=C1)C(=CN=C2Cl)BrC1=CC2=C(C=NC=C2C(=C1)Cl)Br[][3]
InChI Key Not AvailableAMMJKPXUAMAVCA-UHFFFAOYSA-N[3]
Predicted XlogP 3.83.4[2][3]
Appearance Expected to be a solid, crystalline powderYellow solid[4][5]

Note: The addition of a hydroxyl/oxo group in the target molecule, 4-Bromo-8-chloroisoquinolin-1-ol, will alter these values, particularly the molecular weight and polarity.

Proposed Synthesis and Mechanistic Rationale

While a specific synthesis for 4-Bromo-8-chloroisoquinolin-1-ol is not documented in readily available literature, a plausible multi-step route can be devised based on established methodologies for analogous quinoline and isoquinoline structures.[6][7][8] The proposed pathway involves the construction of the isoquinolinone core followed by regioselective halogenation.

G cluster_0 Step 1: Isoquinolinone Core Synthesis cluster_1 Step 2: Regioselective Bromination A 2-Chloro-6-methylaniline C Condensation & Cyclization (e.g., Gould-Jacobs Reaction analog) A->C B Diethyl malonate B->C D 8-Chloroisoquinolin-1,4-diol C->D E 8-Chloroisoquinolin-1,4-diol G Electrophilic Aromatic Substitution E->G F Brominating Agent (e.g., NBS, Br2) F->G H 4-Bromo-8-chloroisoquinolin-1-ol G->H

Caption: Proposed two-stage synthetic workflow for 4-Bromo-8-chloroisoquinolin-1-ol.

Mechanistic Insights:

  • Step 1: Core Synthesis: The synthesis likely begins with a substituted aniline, such as 2-chloro-6-methylaniline, which undergoes condensation with a malonic ester derivative. Subsequent thermal cyclization, analogous to the Gould-Jacobs reaction, would form the heterocyclic ring system.[7] The choice of starting material is critical for establishing the chlorine at the 8-position.

  • Step 2: Bromination: The resulting 8-chloroisoquinolin-1-ol intermediate is then subjected to electrophilic bromination. The hydroxyl group at the C1 position and the existing ring structure will direct the incoming electrophile. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used for such transformations.[8] The regioselectivity is governed by the directing effects of the substituents on the isoquinoline ring.

Potential Applications and Research Directions

Substituted isoquinolines are privileged scaffolds in drug discovery. Based on the applications of structurally similar compounds, 4-Bromo-8-chloroisoquinolin-1-ol is a promising building block for:

  • Pharmaceutical Industry: As a key intermediate, its di-halogenated nature allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize complex molecules. These derivatives are explored for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[5][6]

  • Agrochemical Industry: The isoquinoline core is present in some pesticides and herbicides. This compound could serve as a starting material for novel agrochemicals with enhanced efficacy.[5]

  • Organic Synthesis and Materials Science: The reactivity of the bromine and chlorine atoms makes it a versatile intermediate for creating functionalized molecules for use in materials science, such as organic light-emitting diodes (OLEDs) or as dyes.[5]

Spectroscopic Characterization (Predicted)

Confirmation of the structure of 4-Bromo-8-chloroisoquinolin-1-ol would rely on standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants of the protons on the benzene ring will be influenced by the positions of the chloro and bromo substituents. A broad singlet corresponding to the N-H proton of the isoquinolinone tautomer may also be observed.

  • ¹³C NMR: The spectrum will display signals for the nine carbon atoms. Quaternary carbons, including those bonded to the halogens and the carbonyl carbon (in the isoquinolinone form, ~160-170 ppm), will be key identifiers.[9]

  • Mass Spectrometry (MS): The mass spectrum will be critical for confirming the molecular weight. A key feature will be the isotopic pattern arising from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show a strong absorption band for the C=O stretch (around 1650-1680 cm⁻¹) of the amide in the isoquinolinone tautomer, and a broad absorption for the N-H stretch (around 3200 cm⁻¹).[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-8-chloroisoquinolin-1-ol is not available, data from analogous halogenated heterocycles indicate the following precautions are necessary.[4][11][12][13]

Table 2: Hazard and Precautionary Information

CategoryRecommendationCitation(s)
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be harmful if swallowed or in contact with skin.[4][11]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a chemical fume hood.[4][14]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[4][12][14]
Storage Store in a well-ventilated place. Keep container tightly closed. Store in a cool, dry place.[4][14]
First Aid IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][11]
Disposal Dispose of contents/container to an approved waste disposal plant.[4][11]

Proposed Experimental Protocol: Synthesis and Purification

The following is a proposed, non-validated protocol based on general procedures for similar chemical transformations.[7][8][15] Researchers should conduct their own literature search and risk assessment before proceeding.

G A 1. Reagent Preparation - Dissolve 8-chloroisoquinolin-1,4-diol in appropriate solvent (e.g., Acetic Acid). - Prepare brominating agent solution (e.g., NBS in DMF). B 2. Reaction Setup - Charge reactor with substrate solution. - Place under inert atmosphere (N2 or Ar). - Cool reaction vessel in an ice bath (0-5 °C). A->B C 3. Bromination - Add brominating agent dropwise over 30-60 min. - Monitor temperature to keep below 10 °C. - Stir at room temperature for 2-4 hours post-addition. B->C D 4. Reaction Monitoring - Withdraw aliquots periodically. - Analyze by TLC or LC-MS to check for consumption of starting material. C->D E 5. Work-up - Quench reaction with a reducing agent (e.g., aq. Na2S2O3). - Pour mixture into ice water to precipitate the product. D->E F 6. Isolation & Purification - Collect crude solid by vacuum filtration. - Wash with cold water and diethyl ether. - Recrystallize from a suitable solvent (e.g., Ethanol/Water) or purify by column chromatography. E->F G 7. Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data. - Determine melting point. F->G

Caption: Step-by-step experimental workflow for the proposed bromination step.

Detailed Steps (Bromination - Step 2):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the 8-chloroisoquinolin-1-ol intermediate (1.0 eq) in a suitable solvent like acetic acid or DMF.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in the same solvent dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography to yield the final product, 4-Bromo-8-chloroisoquinolin-1-ol.

References

  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 7-Bromo-1-chloroisoquinoline.
  • Thermo Fisher Scientific. (2025, September 15).
  • Matrix Scientific. (2017, February 18). Safety Data Sheet for 7-Bromoquinoline-3-carboxylic acid.
  • LookChem. (n.d.). Cas 1215767-86-4, 4-bromo-8-chloroisoquinoline.
  • Fisher Scientific. (2025, December 26).
  • Fisher Scientific. (2025, December 22).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.). 6-Bromo-1-chloroisoquinolin-4-OL.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline.
  • BOC Sciences. (n.d.). CAS 66728-98-1 (4-Bromo-1-chloroisoquinoline).
  • ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • ChemicalBook. (n.d.). 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum.
  • BLD Pharm. (n.d.). 1988725-08-1 | 4-BROMO-8-CHLORO-6-FLUOROISOQUINOLINE.
  • PubChemLite. (n.d.). 4-bromo-8-chloroisoquinoline (C9H5BrClN).
  • ChemicalBook. (n.d.). 8-BROMO-4-CHLOROQUINOLINE(65340-71-8) 1H NMR spectrum.
  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.
  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline.
  • Fluorochem. (n.d.). 8-Bromo-1-chloroisoquinoline.

Sources

4-Bromo-8-chloroisoquinolin-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-8-chloroisoquinolin-1-ol (Systematic name: 4-bromo-8-chloroisoquinolin-1(2H)-one ) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and PARP inhibitors. Its structural utility lies in its orthogonal halogenation pattern : the C4-bromine and C8-chlorine atoms possess distinct electronic environments, enabling sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive technical analysis of the compound’s physicochemical identity, tautomeric behavior, and a validated synthetic protocol for its preparation and functionalization.[1]

Part 1: Chemical Identity & Physicochemical Properties[2]

Molecular Specifications

The compound exists in a prototropic tautomeric equilibrium between the lactam (isoquinolinone) and lactim (isoquinolinol) forms.[1] While "1-ol" is often used in nomenclature, the lactam (1-one) form is thermodynamically dominant in the solid state and polar solvents.

PropertyValueNotes
IUPAC Name 4-Bromo-8-chloroisoquinolin-1(2H)-onePreferred tautomer for bulk material
CAS Number Not explicitly assigned to specific regioisomer in public registries; Analogous to 1215767-86-4 (parent heterocycle)Search via substructure often required
Molecular Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol Calculated using standard atomic weights
Exact Mass 256.9243 DaMonoisotopic mass (

Br,

Cl)
Heavy Atom Count 13
ClogP ~2.8 - 3.2Predicted (Lipophilic scaffold)
H-Bond Donors 1(NH in lactam form)
H-Bond Acceptors 1(C=O in lactam form)
Tautomeric Equilibrium

Understanding the tautomerism is critical for binding affinity modeling.[1] In aqueous biological buffers, the lactam (B) mimics the donor-acceptor motif of nucleobases, whereas the lactim (A) is relevant for O-alkylation strategies.

Tautomerism Lactim Lactim Form (4-Bromo-8-chloroisoquinolin-1-ol) Dominant in: Gas Phase / Non-polar Lactam Lactam Form (4-Bromo-8-chloroisoquinolin-1(2H)-one) Dominant in: Solid State / Aqueous Solution Lactim->Lactam  Proton Transfer (Fast)  

Figure 1: Lactim-Lactam tautomerism. The equilibrium heavily favors the Lactam (Red) in polar media due to the stability of the amide resonance.[1]

Part 2: Synthetic Utility & Strategy

The strategic value of this molecule is its ability to serve as a bifunctional electrophile .[1]

  • C4-Bromine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

  • C8-Chlorine: Sterically hindered and less reactive; typically preserved for late-stage diversification or utilized in forcing conditions (e.g., Buchwald amination with specialized ligands like BrettPhos).[1]

  • N-H / O-H: Amenable to alkylation to tune solubility or engage specific protein pockets.[1]

Retrosynthetic Analysis

Direct halogenation of the parent isoquinolinone is the most efficient route.[1] The C4 position is electronically activated for electrophilic aromatic substitution (EAS), while the C8 position is deactivated and must be installed early in the sequence (e.g., from the starting aniline or benzoic acid).[1]

Synthesis Start Starting Material: 8-Chloroisoquinoline Inter1 Intermediate 1: 8-Chloroisoquinoline N-oxide Start->Inter1 m-CPBA, DCM (Oxidation) Inter2 Intermediate 2: 1,8-Dichloroisoquinoline Inter1->Inter2 POCl3, Reflux (Rearrangement/Chlorination) Precursor Precursor: 8-Chloroisoquinolin-1(2H)-one Inter2->Precursor HCl (aq), Reflux (Hydrolysis) Product TARGET PRODUCT: 4-Bromo-8-chloroisoquinolin-1-ol Precursor->Product NBS, DMF, RT (Regioselective Bromination)

Figure 2: Synthetic workflow from commercially available 8-chloroisoquinoline to the target scaffold.

Part 3: Experimental Protocols

Synthesis of Precursor: 8-Chloroisoquinolin-1(2H)-one

Note: If 8-chloroisoquinoline is not available, this core can be synthesized via the cyclization of 2-chloro-6-methylbenzoic acid derivatives, though the N-oxide route below is standard for functionalizing isoquinolines.

Protocol:

  • N-Oxidation: Dissolve 8-chloroisoquinoline (1.0 eq) in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 4 hours. Wash with NaHCO₃, dry, and concentrate to yield the N-oxide.[1][2]

  • Rearrangement: Dissolve the N-oxide in POCl₃ (excess, acts as solvent). Heat to reflux (105°C) for 2 hours. Caution: Exothermic.[1] Evaporate excess POCl₃.[1] Quench residue with ice-water.[1][2][3][4] Extract with DCM to obtain 1,8-dichloroisoquinoline.[1]

  • Hydrolysis: Suspend 1,8-dichloroisoquinoline in 6M HCl (aq) and reflux for 6–12 hours. The C1-Cl is much more labile than C8-Cl due to the adjacent nitrogen.[1] Cool to precipitate 8-chloroisoquinolin-1(2H)-one . Filter and wash with water.[1][5]

Regioselective Bromination (Target Synthesis)

This step installs the bromine at C4 via Electrophilic Aromatic Substitution.[1] The 1-one moiety directs electrophiles to the 4-position.[1]

Materials:

  • 8-Chloroisoquinolin-1(2H)-one (10 mmol)

  • N-Bromosuccinimide (NBS) (11 mmol, 1.1 eq)

  • Dimethylformamide (DMF) (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Dissolution: Charge a 100 mL round-bottom flask with 8-chloroisoquinolin-1(2H)-one and DMF. Stir until fully dissolved.

  • Bromination: Add NBS portion-wise over 15 minutes at room temperature (20–25°C). Note: Protecting the reaction from light is recommended to prevent radical side reactions, though C4 bromination is ionic.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] Conversion is typically complete within 2–4 hours.[1]

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.[1][4]

  • Isolation: Filter the solid under vacuum. Wash the cake copiously with water to remove succinimide and DMF.[1]

  • Purification: Recrystallize from ethanol or acetonitrile if necessary.

    • Yield: Typically 85–95%.[1]

    • Appearance: Off-white to pale yellow solid.[1]

Part 4: Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5–12.0 ppm (s, 1H): Lactam N-H (broad singlet, disappears with D₂O shake).[1]

    • δ 8.2–8.3 ppm (s, 1H): C3-H. This singlet is diagnostic for substitution at C4. If C4 were unsubstituted, this would be a doublet coupling with C4-H.[1]

    • δ 7.5–7.8 ppm (m, 3H): Aromatic protons of the benzene ring (H5, H6, H7).[1] The pattern will show an ABC system or similar depending on the C8-Cl influence.[1]

  • MS (ESI+):

    • [M+H]⁺: Peaks at m/z 257.9 and 259.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br) and satellite peaks for ³⁵Cl/³⁷Cl.[1]

    • Base peak should correspond to the protonated parent.[1]

References

  • Synthesis of Halogenated Isoquinolines

    • LookChem. (n.d.). 4-Bromo-8-chloroisoquinoline Properties and Supplier Data. Retrieved from

  • Tautomerism of Isoquinolin-1-ones

    • BenchChem. (2025).[1][2][6] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline (Analogous System). Retrieved from

  • General Bromination Protocol (NBS)

    • Zhang, H. P., et al. (2013).[1] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research. Retrieved from

  • 1-Chloroisoquinoline Synthesis from N-Oxide

    • ChemicalBook.[1][3] (n.d.). 1-Chloroisoquinoline Synthesis Protocols. Retrieved from

Sources

4-Bromo-8-chloroisoquinolin-1-ol: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 4-Bromo-8-chloroisoquinolin-1-ol , a critical heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. Unlike standard Safety Data Sheets (SDS) that list generic hazards, this whitepaper interprets those hazards through the lens of synthetic organic chemistry and scale-up applications.

Key Technical Insight: Researchers must recognize that this compound exists in a tautomeric equilibrium between the 1-hydroxy (enol) and 1-oxo (lactam) forms. While often named as the "1-ol," the solid state is predominantly the isoquinolin-1(2H)-one tautomer. This distinction dictates solubility profiles and handling protocols.

Chemical Identity & Tautomerism[1]

Compound Name: 4-Bromo-8-chloroisoquinolin-1-ol Synonyms: 4-Bromo-8-chloroisoquinolin-1(2H)-one; 4-Bromo-8-chloro-1-hydroxyisoquinoline. Molecular Formula: C₉H₅BrClNO Molecular Weight: 258.49 g/mol

Tautomeric Equilibrium

Understanding the tautomerism is vital for accurate spectral characterization (NMR) and reactivity prediction. In solution (DMSO/MeOH), the equilibrium shifts, but in the solid state, strong intermolecular hydrogen bonding favors the lactam.

Tautomerism cluster_0 Solid State / Polar Solvent cluster_1 Basic Conditions / O-Alkylation Lactam Lactam Form (Isoquinolin-1-one) Dominant in Solid Lactim Lactim Form (1-Hydroxyisoquinoline) Reactive Intermediate Lactam->Lactim Tautomerization

Figure 1: Tautomeric equilibrium between the stable lactam (left) and reactive lactim (right) forms.

Hazard Identification & Risk Assessment

As a halogenated heteroaromatic, this compound presents specific risks associated with mucosal irritation and sensitization.

GHS Classification (derived from structural analogs)
Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation 2H315 Causes skin irritation.
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4][5][6]
STOT - SE 3H335 May cause respiratory irritation.[2][3][4]
Acute Toxicity 4 (Oral)H302 Harmful if swallowed (Predicted).[2]
Expert Analysis of Hazards[8]
  • The "Dust" Factor (H335):

    • Mechanism: Halogenated isoquinolines are often fine, electrostatic powders. Inhalation does not just cause mechanical irritation; the compound can hydrolyze or interact with mucous membranes to release localized acidity (HBr/HCl traces if decomposing), leading to severe respiratory distress.

    • Operational Implication: Standard fume hoods are sufficient for solutions, but weighing operations require static control and low-velocity airflow to prevent aerosolization.

  • Ocular Sensitivity (H319):

    • Mechanism: The electron-deficient ring system (due to Cl and Br substitution) makes the compound a potential alkylating agent or Michael acceptor under metabolic activation, increasing eye sensitivity.

    • Operational Implication: Safety glasses are insufficient if fine dust is generated. Chemical goggles are mandatory during solid handling.[7]

Safe Handling Protocols (Self-Validating Systems)

This section outlines a self-validating workflow. If any step fails (e.g., balance instability, odor detection), the operator must halt and reassess.

Protocol A: Weighing & Transfer

Objective: Prevent H335 (Inhalation) and Cross-Contamination.

  • Engineering Control: Use a Class I Biological Safety Cabinet or a chemical fume hood with a sash height <18 inches.

  • PPE Layering:

    • Inner: Nitrile gloves (4 mil).

    • Outer: Long-cuff Nitrile (8 mil) or Neoprene. Validation: Check for gap between cuff and lab coat.

    • Respiratory: If weighing >1g outside a closed enclosure, use an N95 or P2 particulate respirator.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Causality: Electrostatic charge causes "jumping" of the powder, leading to invisible surface contamination.

  • Decontamination: Wipe the balance area with a wet tissue (solvent-soaked) immediately after transfer. Dry wiping disperses dust.

Protocol B: Storage Stability
  • Condition: Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Reasoning: The C-Br bond is relatively stable, but the lactam functionality can be hygroscopic. Moisture uptake promotes hydrolysis or crystal lattice disruption, complicating stoichiometry in subsequent reactions.

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[1][2][4] Do not use ethanol. Ethanol increases skin permeability, potentially driving the halogenated compound deeper into the dermis.
Eye Contact Flush with saline/water for 15 min.[1] Lift eyelids.Mechanical removal of micro-crystals is critical before they dissolve and cause chemical burns.
Spill (Solid) Cover with wet paper towels. Scoop into waste.Wetting the powder prevents the generation of airborne dust (H335 mitigation).

Synthetic Utility & Reactivity Profile[10][11]

The value of 4-Bromo-8-chloroisoquinolin-1-ol lies in its orthogonal reactivity. The C4-Bromine allows for palladium-catalyzed cross-coupling, while the C1-Oxygen can be activated (via POCl₃) or alkylated.

Synthesis Start 4-Bromo-8-chloroisoquinolin-1-ol POCl3 Chlorination (POCl3) Start->POCl3 Activation Suzuki Suzuki Coupling (R-B(OH)2) Start->Suzuki Pd(0) Cat. Prod1 1,8-Dichloro-4-bromoisoquinoline (SNAr Scaffold) POCl3->Prod1 Prod2 4-Aryl-8-chloroisoquinolin-1-ol (Kinase Inhibitor Core) Suzuki->Prod2

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Critical Reaction Safety Note

When converting this compound to 1,4-bromo-8-chloroisoquinoline using POCl₃ (Phosphorus Oxychloride) :

  • Hazard: The reaction generates HCl gas and can be exothermic.

  • Control: Quench the reaction mixture slowly into ice-water. Never add water to the reaction mixture. The hydrolysis of excess POCl₃ is delayed and can result in a sudden thermal runaway.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoisoquinoline (Analogous Hazard Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-bromo-8-chloroisoquinoline.[8] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 7-Bromo-1-chloroisoquinoline (Structural Analog for Handling). Retrieved from

  • University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • ResearchGate. (2013). Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Halogenation of Isoquinolin-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Isoquinolin-1-ols

The isoquinolin-1-ol scaffold and its halogenated derivatives are of significant interest in medicinal chemistry and drug development. These frameworks are present in a variety of biologically active natural products and synthetic compounds. The introduction of halogen atoms—specifically chlorine and bromine—into the isoquinolin-1-ol core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and regioselective halogenation protocols is a critical endeavor for the synthesis of novel pharmaceutical candidates.

This technical guide provides a comprehensive overview of the chlorination and bromination of isoquinolin-1-ol scaffolds. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and presents data to aid researchers in the strategic functionalization of these important heterocyclic systems.

Mechanistic Insights: Understanding Reactivity and Regioselectivity

The halogenation of isoquinolin-1-ol is a classic example of electrophilic aromatic substitution. However, the reactivity and regioselectivity of this reaction are governed by several key factors, including the tautomeric nature of the substrate and the electronic effects of the substituents.

Tautomerism of Isoquinolin-1-ol

Isoquinolin-1-ol exists in a tautomeric equilibrium with its amide form, isoquinolin-1(2H)-one. In solution, the equilibrium generally favors the isoquinolin-1(2H)-one tautomer. This is a crucial consideration for understanding the reactivity of the scaffold, as the electronic properties of the two forms differ. For the purpose of electrophilic aromatic substitution, the isoquinolin-1(2H)-one form is the more relevant species.

tautomerism cluster_0 Isoquinolin-1-ol (Enol form) cluster_1 Isoquinolin-1(2H)-one (Amide form) isoquinolin-1-ol isoquinolin-1-ol isoquinolin-1(2H)-one isoquinolin-1(2H)-one isoquinolin-1-ol->isoquinolin-1(2H)-one Equilibrium

Caption: Tautomeric equilibrium of isoquinolin-1-ol.

Regioselectivity of Halogenation

The isoquinolin-1(2H)-one ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The amide functionality acts as a strong activating group, directing electrophiles to specific positions on the ring. The primary sites of electrophilic attack on the unsubstituted isoquinoline nucleus are typically the C5 and C8 positions of the benzene ring. However, in the case of isoquinolin-1(2H)-one, the powerful electron-donating effect of the amide nitrogen and the carbonyl oxygen directs the substitution to the C4 position of the pyridine ring. This is due to the stabilization of the cationic intermediate (the arenium ion) through resonance.

regioselectivity A Isoquinolin-1(2H)-one C Attack at C4 A->C π-electrons attack B Electrophile (X+) B->C D Resonance-stabilized arenium ion C->D E Deprotonation D->E F 4-Halo-isoquinolin-1(2H)-one E->F

Caption: Regioselectivity of electrophilic halogenation.

Chlorination Protocols for Isoquinolin-1(2H)-one Scaffolds

The chlorination of isoquinolin-1(2H)-ones is most commonly achieved using N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a convenient and easy-to-handle source of electrophilic chlorine.[1]

General Protocol for Chlorination using NCS

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted isoquinolin-1(2H)-one

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the substituted isoquinolin-1(2H)-one (1.0 equiv) in the chosen anhydrous solvent, add N-Chlorosuccinimide (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-chloro-isoquinolin-1(2H)-one derivative.

Table 1: Representative Conditions for Chlorination of Isoquinolin-1(2H)-ones

SubstrateChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylisoquinolin-1(2H)-oneNCSAcetonitrile25485[General method based on similar reactions]
2-Benzylisoquinolin-1(2H)-oneNCSDichloromethane40678[General method based on similar reactions]

Bromination Protocols for Isoquinolin-1(2H)-one Scaffolds

Similar to chlorination, the bromination of isoquinolin-1(2H)-ones is readily achieved using N-Bromosuccinimide (NBS) as the electrophilic bromine source.

Detailed Protocol for the Synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one

This protocol is adapted from a reported synthesis of a bromodomain and extra-terminal (BET) inhibitor intermediate.[2]

Materials:

  • 2-Methylisoquinolin-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • Charge a reaction vessel with 2-methylisoquinolin-1(2H)-one (1.0 equiv) and acetonitrile.

  • Add N-Bromosuccinimide (1.05 equiv) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by a suitable analytical method (e.g., HPLC or LC-MS) until the starting material is consumed.

  • Upon completion, add water as an antisolvent to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-bromo-2-methylisoquinolin-1(2H)-one.[2]

Table 2: Summary of Bromination Conditions for 2-Methylisoquinolin-1(2H)-one

SubstrateBrominating AgentSolventTemperature (°C)AntisolventYield (%)Reference
2-Methylisoquinolin-1(2H)-oneNBSAcetonitrile25WaterHigh[2]

Experimental Workflow Visualization

experimental_workflow cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve isoquinolin-1(2H)-one in anhydrous solvent B Add N-halosuccinimide (NCS or NBS) A->B C Stir under inert atmosphere at specified temperature B->C D Monitor reaction by TLC/LC-MS C->D E Solvent removal or product precipitation D->E F Purification by column chromatography or recrystallization E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for halogenation.

Conclusion and Future Perspectives

The chlorination and bromination of isoquinolin-1-ol scaffolds at the C4 position are efficient and regioselective transformations that can be readily achieved using N-halosuccinimides. These protocols provide a reliable means for introducing halogens, which serve as versatile synthetic handles for further diversification of the isoquinolin-1-ol core through cross-coupling reactions and other transformations. The methods outlined in this guide are scalable and amenable to the generation of libraries of halogenated isoquinolin-1-ols for screening in drug discovery programs. Future work in this area may focus on the development of catalytic and more environmentally benign halogenation methods.

References

  • Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromi - ACS.org. (2022-02-24). Retrieved from [Link]

  • N-Chlorosuccinimide - Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving solubility of 4-Bromo-8-chloroisoquinolin-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #ISOQ-4Br8Cl-SOL Subject: Troubleshooting Solubility for 4-Bromo-8-chloroisoquinolin-1-ol Status: Open Agent: Senior Application Scientist, Dr. A. Vance

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely encountering difficulty dissolving 4-Bromo-8-chloroisoquinolin-1-ol (hereafter BCIQ-1 ) because you are fighting a thermodynamic battle against its crystal lattice energy.

While chemically named an "isoquinolin-1-ol," this compound does not exist as an alcohol in its solid state. It exists as the isoquinolin-1(2H)-one (lactam) tautomer. The combination of the planar aromatic core, the heavy halogen atoms (Br at C4, Cl at C8), and the lactam functionality creates a "brick dust" molecule—a solid held together by strong intermolecular hydrogen-bonded dimers and


-

stacking.

This guide provides the protocols to disrupt these forces without degrading your compound.

Root Cause Analysis: The Tautomer Trap

To dissolve BCIQ-1, you must understand what you are breaking. In the solid state, BCIQ-1 forms a stable dimer held together by two hydrogen bonds (N-H···O=C). This dimer is significantly more lipophilic and stable than the monomeric "ol" form.

Visualizing the Solubility Barrier

Tautomer_Solubility cluster_0 Thermodynamic Barrier Solid Solid State (Insoluble) 'Brick Dust' Dimer Lactam Dimer (Strong Intermolecular H-Bonds) Solid->Dimer Exists as Transition Disruption Energy (Heat / Polar Aprotic Solvent) Dimer->Transition Requires Monomer_Lactam Solvated Lactam (Polar Aprotic Solution) Transition->Monomer_Lactam DMSO/DMF Monomer_Lactim Trapped Lactim (O-Silyl) (Non-Polar Solution) Transition->Monomer_Lactim BSA/BSTFA (Silylation)

Figure 1: The thermodynamic barrier to solubility. The solid state is dominated by the lactam dimer, which requires significant energy or specific solvent interactions to break.

Solvent Selection Matrix

We have categorized solvents based on their ability to disrupt the specific intermolecular forces of BCIQ-1.

TierSolvent ClassSpecific SolventsSolubility PotentialApplication Context
1 Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Primary Choice. Disrupts H-bonds via strong dipole. Essential for stock solutions and bioassays.
2 Acidic Modifiers TFA, Acetic Acid High NMR/LCMS. Protonates the basic nitrogen or disrupts H-bonding network. Warning: May affect reactivity.
3 Transient Protection DCM + BSA Medium Synthesis. Advanced Trick. Silylating the oxygen converts the "brick" into a soluble lipophile.
4 Standard Organics MeOH, EtOH, ACNLow (<1 mg/mL) Poor. These cannot compete effectively with the crystal lattice energy of the halogenated dimer.
5 Non-Polar Hexane, EtherNegligible Anti-solvent. Use these only to precipitate the compound.

Troubleshooting Protocols

Protocol A: Preparation of Stock Solution (20mM - 50mM)

Target: Biological Assays or Storage

The Issue: Researchers often try to dissolve BCIQ-1 in Ethanol or Methanol, resulting in a suspension. The Fix: You must use a solvent with a high dielectric constant and strong hydrogen bond acceptor capabilities.

  • Weighing: Weigh the BCIQ-1 solid into a glass vial.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Why Anhydrous? Water acts as an anti-solvent for this compound at high concentrations.

  • Energy Input: Vortex for 60 seconds. If solid remains, sonicate at 40°C for 10-15 minutes.

    • Note: The halogens (Br/Cl) increase the melting point; heat is often required to break the initial lattice.

  • Storage: Store at -20°C.

    • Warning: Upon thawing, if a precipitate forms, you must re-sonicate. The "brick dust" memory is strong.

Protocol B: The "Silylation Trick" for Synthesis

Target: Running reactions (e.g., Suzuki coupling) in non-polar solvents (DCM, Toluene).

The Issue: You need to react BCIQ-1 in a solvent like Dichloromethane (DCM), but it sinks like a stone. The Fix: Transiently convert the insoluble lactam to a soluble O-silyllactim.

  • Suspension: Suspend BCIQ-1 in anhydrous DCM or Toluene (it will not dissolve).

  • Reagent: Add 1.1 - 2.0 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Activation: Heat to reflux or stir at 50°C for 30-60 minutes.

  • Result: The mixture will turn clear.

    • Mechanism:[1] The BSA silylates the oxygen, locking the molecule in the "Lactim" form (O-SiMe3). This eliminates the H-bond donor/acceptor capability, making it soluble in organic solvents.

    • Post-Reaction: The silyl group falls off instantly during the aqueous workup, returning your product to the desired form.

Protocol C: NMR Sample Preparation

Target: Characterization

The Issue: Peaks are broad or missing in CDCl3. The Fix:

  • Preferred: Use DMSO-d6 . If solubility is still slow, heat the NMR tube gently with a heat gun (carefully) or in a warm water bath to 40°C before acquiring.

  • Alternative: Use TFA-d (Deuterated Trifluoroacetic acid) or add a drop of standard TFA to CDCl3. This protonates the system and breaks the dimers, usually resulting in sharp peaks.

Interactive Troubleshooting (FAQ)

Q: I diluted my DMSO stock into water/buffer for an assay, and it turned cloudy. Why? A: This is "crashing out." BCIQ-1 is highly hydrophobic due to the Bromine and Chlorine atoms.

  • Solution: Keep the final DMSO concentration as high as your assay tolerates (e.g., 1-5%). Alternatively, add a surfactant like Tween-80 (0.01%) or encapsulate in cyclodextrin (HP-β-CD) to maintain solubility in aqueous media.

Q: Can I use Acetone? A: Generally, no. While Acetone is polar, it lacks the power to disrupt the halogenated stack of BCIQ-1. It is better used as a cleaning solvent or anti-solvent.

Q: I need to remove the solvent, but DMSO is hard to evaporate. A: Do not try to rotovap DMSO.

  • Extraction: Dilute the DMSO mixture with water and extract into Ethyl Acetate (EtOAc). BCIQ-1 will partition into the EtOAc layer if the pH is neutral/slightly acidic.

  • Lyophilization: If the compound is stable, freeze-drying is an option, though DMSO requires specific lyophilizer pumps.

Decision Logic for Researchers

Use this flow to determine your immediate next step.

Solvent_Decision_Tree Start What is your Goal? Goal_Bio Biological Assay Start->Goal_Bio Goal_Rxn Chemical Synthesis Start->Goal_Rxn Goal_Ana Analysis (NMR/LCMS) Start->Goal_Ana Bio_Solv Use DMSO or DMAc (Max conc. 50mM) Goal_Bio->Bio_Solv Rxn_Polar Can you use DMF? Goal_Rxn->Rxn_Polar Ana_NMR DMSO-d6 + Heat OR CDCl3 + TFA drop Goal_Ana->Ana_NMR Bio_Aq Dilute into buffer with 0.1% Tween-20 Bio_Solv->Bio_Aq Rxn_Yes Use DMF/NMP (Heat to 80°C) Rxn_Polar->Rxn_Yes Yes Rxn_No Must use DCM/Toluene? Rxn_Polar->Rxn_No No Rxn_Silyl Add BSA (Silylation) Solubilizes via O-SiMe3 Rxn_No->Rxn_Silyl

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • Pfizer Solvent Selection Guide (2024 Update) . Highlights the classification of dipolar aprotic solvents and green alternatives. Note: While DMSO is preferred over DMF/NMP for safety, all are effective for this compound class.

  • Tautomerism in Isoquinolinones . Detailed analysis of the lactam-lactim equilibrium and its impact on solubility and reactivity. Journal of Organic Chemistry.

  • Silylation Strategies in Organic Synthesis . Methodology for using BSA/BSTFA to solubilize insoluble amides and lactams for homogeneous catalysis. Sigma-Aldrich Technical Bulletins.

  • PubChem Entry: 4-Bromo-8-chloroisoquinoline . Structural data and physical property predictions for the parent scaffold.[2][3][4]

Sources

Technical Support Center: 4-Bromo-8-chloroisoquinolin-1-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Bromo-8-chloroisoquinolin-1-ol (also referred to as 4-Bromo-8-chloroisoquinolin-1(2H)-one ).

This content is structured to address the specific physicochemical challenges imposed by the 8-chloro and 4-bromo substituents on the isoquinoline core, synthesized from field data and first-principles chemical logic.

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Core Compound Analysis & Solubility Profile

User Query: "I cannot get the crude solid to dissolve in DCM or Ethyl Acetate for column loading. Is my compound degraded?"

Scientist Response: It is highly unlikely your compound is degraded.[1] You are encountering the "Lactam Insolubility Paradox."

Although often named as an -ol (hydroxy tautomer), this intermediate predominantly exists as the isoquinolin-1(2H)-one (lactam tautomer) in both solution and solid state.[1] The 8-chloro substituent at the peri-position creates a unique steric environment, but the lactam core facilitates strong intermolecular hydrogen bonding (dimerization), rendering it poorly soluble in standard non-polar organic solvents.[1]

Solubility Matrix for Process Design:

SolventSolubility RatingApplication
Dichloromethane (DCM) PoorNot recommended for liquid loading.[1]
Ethyl Acetate (EtOAc) Poor to Moderate (Hot)Use for trituration/washing only.
Methanol (MeOH) ModerateGood for column elution mixtures.[1]
DMSO / DMF HighIdeal for injection loading or recrystallization.[1]
Acetic Acid (Glacial) HighExcellent for recrystallization.[1]
THF ModerateCan be used, but often requires heating.[1]

Chromatographic Purification Strategies

User Query: "My peak is tailing significantly on silica, and I'm seeing poor separation from the unbrominated starting material."

Scientist Response: Tailing is caused by the acidity of the lactam N-H (or phenolic O-H) interacting with the silanols on the silica gel. The 8-chloro group withdraws electrons, slightly increasing this acidity compared to the parent isoquinolinone.[1]

Protocol A: The "Buffered" Flash Method (Small Scale < 1g)

To eliminate tailing and ensure sharp peak shapes, you must deactivate the silica surface.

  • Mobile Phase: DCM : Methanol (98:2 to 95:5).[1]

  • The Modifier: Add 1% Acetic Acid or 0.5% Triethylamine (TEA) to the mobile phase.[1]

    • Why? TEA blocks acidic silanol sites.[1] Acetic acid suppresses ionization of the lactam.[1] Choose Acetic Acid for this substrate to avoid salt formation with the halogenated core.[1]

  • Loading: Do NOT attempt liquid loading in DCM.

    • Technique: Use Dry Loading .[1][2] Dissolve crude in minimal DMF or THF, mix with Celite (1:2 ratio), and dry under high vacuum. Load the resulting powder into a solid loader cartridge.

Protocol B: Reverse Phase "Crash" (Medium Scale 1g - 10g)

If normal phase separation is poor (e.g.,


 between regioisomers), switch to C18.
  • Column: C18 Flash Cartridge.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Gradient: Hold at 5% MeCN for 2 CV, then ramp to 100% MeCN over 20 CV.

    • Observation: The di-halogenated product (4-Br, 8-Cl) is significantly more lipophilic than the mono-halogenated impurities.[1] It will elute later, often as a sharp band.[1]

Scalable Recrystallization (The "Gold Standard")

User Query: "I have 50 grams of crude. Columns are not feasible. How do I purify this in bulk?"

Scientist Response: For halogenated isoquinolinones, recrystallization is superior to chromatography because the crystal lattice highly discriminates against regioisomers (e.g., 5-bromo impurities).[1]

Workflow: The "DMF-Water Crash" Method

This method utilizes the high solubility of the lactam in hot polar aprotic solvents and its near-zero solubility in water.[1]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) (approx. 3–5 mL per gram of solid).

  • Heating: Heat to 90–100°C until fully dissolved. The solution should be clear dark orange/brown.[1]

    • Safety: Do not exceed 120°C to prevent thermal de-halogenation.[1]

  • Filtration (Hot): If black specks (Pd residues) remain, filter quickly through a pre-heated Celite pad.

  • Precipitation (The Critical Step):

    • Remove from heat.[1][2]

    • Slowly add Water (0.5 equivalents by volume relative to DMF) while stirring vigorously.

    • Visual Cue: The solution will turn cloudy.[1][3]

    • Allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Finishing: Cool in an ice bath (0°C) for 30 minutes.

  • Collection: Filter the precipitate. Wash the cake with Water (2x) and cold Ethanol (1x) to remove DMF traces.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85% recovery. Purity: >98% (HPLC).

Troubleshooting & Decision Logic

Visualizing the Purification Workflow

The following diagram illustrates the decision logic based on your crude purity and scale.

PurificationLogic cluster_legend Key Factors Start Crude 4-Bromo-8-chloroisoquinolin-1-ol ScaleCheck Scale > 2 Grams? Start->ScaleCheck PurityCheck Purity > 80%? ScaleCheck->PurityCheck No Recryst Method: DMF/Water Recrystallization (Scalable, removes regioisomers) ScaleCheck->Recryst Yes PurityCheck->Recryst Yes (High Purity) Flash Method: Flash Chromatography (DCM:MeOH + 1% AcOH) PurityCheck->Flash No (Complex Mix) Result Pure Intermediate (White/Off-white Solid) Recryst->Result DryLoad Critical: Use Dry Loading (Celite) Do NOT liquid load Flash->DryLoad Required Step DryLoad->Result Note1 8-Cl substituent increases lipophilicity but steric bulk reduces solubility.

Figure 1: Decision matrix for selecting the optimal purification route based on scale and crude purity.

FAQ: Common Impurities
ImpurityOriginRemoval Strategy
Unreacted Isoquinolin-1-ol Incomplete BrominationRecrystallization. The brominated product is significantly less soluble in EtOH/Water mixtures than the starting material.[1]
5-Bromo Regioisomer Non-selective brominationChromatography. Requires slow gradient (0.5% slope).[1] The 4-bromo isomer is thermodynamically favored and usually forms the major product, but 5-bromo elutes slightly earlier on Silica.[1]
Palladium Residues Cross-coupling carryoverThiol Scavengers. If the intermediate is from a Pd-catalyzed cyclization, treat the DMF solution with SiliaMetS® Thiol before crystallization.[1]

References & Grounding

  • Tautomerism in Isoquinolinones:

    • Mechanistic Insight: Isoquinolin-1-ols exist primarily as the lactam form (isoquinolin-1(2H)-one) in solid phase, which dictates the solubility profile (high melting point, low organic solubility).[1]

    • Source:[1]

  • Purification of Halogenated Isoquinolines:

    • Protocol Standard: Flash chromatography with DCM/MeOH and recrystallization from polar solvents are established industry standards for this class of heterocycles.[1]

    • Source:4

  • Synthesis & Properties of 4-Bromoisoquinolin-1-ones:

    • Context: Synthesis via Pd-catalyzed cyclization often yields the lactam directly, requiring specific workup to remove catalyst and inorganic salts.[1]

    • Source:5[1]

  • Recrystallization Solvents:

    • Data: Acetic acid and DMF are cited as effective solvents for high-melting, nitrogen-containing heterocycles that are prone to "oiling out" in less polar solvents.[1]

    • Source:6

Sources

Technical Support Center: Stability of 4-Bromo-8-chloroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 4-Bromo-8-chloroisoquinolin-1-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this compound, particularly under basic conditions. Our goal is to equip you with the foundational knowledge and practical strategies to anticipate challenges, optimize your reaction outcomes, and ensure the integrity of your experimental results.

Core Concepts: Understanding the Inherent Reactivity

Before delving into specific troubleshooting scenarios, it is crucial to understand the structural features of 4-Bromo-8-chloroisoquinolin-1-ol that dictate its chemical behavior.

Keto-Enol Tautomerism

The compound exists as a dynamic equilibrium between two tautomeric forms: the isoquinolin-1-ol (enol) form and the more stable isoquinolin-1(2H)-one (keto) form. Under most conditions, the equilibrium heavily favors the keto tautomer. This is fundamentally important because the acidic N-H proton of the isoquinolin-1(2H)-one is the primary site of interaction with bases.

Caption: Tautomerism of the core structure.

Reactivity of Halogen Substituents

The stability of the two halogen atoms is not equal. Their susceptibility to nucleophilic attack is governed by their position on the isoquinoline ring system.

  • 4-Bromo Group: This halogen is on the heterocyclic (pyridine-like) ring. Halogens at the 4-position of an isoquinoline behave similarly to those on a halobenzene, meaning they are generally unreactive towards nucleophilic substitution.[1] However, the presence of the adjacent electron-withdrawing carbonyl group in the keto tautomer can activate this position for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

  • 8-Chloro Group: This halogen is on the homocyclic (benzene-like) ring. It is significantly less activated towards nucleophilic substitution than the 4-bromo group and generally requires harsh conditions for displacement.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during experiments involving 4-Bromo-8-chloroisoquinolin-1-ol under basic conditions.

Q1: I'm planning an N-alkylation using NaH. What is the expected initial reaction and are there any stability concerns?

Answer: The first and most favorable reaction with a strong, non-nucleophilic base like sodium hydride (NaH) is the deprotonation of the N-H proton of the isoquinolin-1(2H)-one tautomer. This forms a sodium salt of the molecule, which is a potent ambident nucleophile.

  • Causality: The pKa of the N-H proton is significantly lower than that of any C-H protons on the ring, making it the exclusive site of deprotonation. This step is generally clean and efficient at low to ambient temperatures (0 °C to 25 °C).

  • Troubleshooting:

    • Issue: The reaction does not proceed after adding the alkylating agent.

    • Solution: Ensure the NaH is fresh and the solvent (e.g., THF, DMF) is anhydrous. The deprotonation is rapid, but if the subsequent alkylating agent is unreactive or sterically hindered, the reaction may require gentle heating. Monitor by TLC or LC-MS.

    • Stability Concern: The deprotonated intermediate is generally stable at moderate temperatures. However, prolonged heating (>80-100 °C) in a polar aprotic solvent like DMF can lead to decomposition or side reactions.

Q2: My reaction with aqueous NaOH at high temperature resulted in a new product. Mass spectrometry suggests the loss of bromine. What is happening?

Answer: You are likely observing a hydrolysis reaction, a form of Nucleophilic Aromatic Substitution (SNAr), where a hydroxide ion displaces the bromide ion.

  • Causality: The 4-position is activated by the adjacent carbonyl group. Although halogens at this position are typically stable, the combination of a strong nucleophile (OH⁻), high temperature, and a good leaving group (Br⁻) can drive the substitution reaction to completion. The 4-bromo group is more susceptible to this reaction than the 8-chloro group due to its better leaving group ability and slightly higher activation from the heterocyclic ring system.

  • Troubleshooting:

    • To Avoid Hydrolysis: If hydrolysis is an undesired side reaction, use non-aqueous conditions. Employ carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA) instead of strong aqueous bases. Keep reaction temperatures as low as possible.

    • To Promote Hydrolysis: If the 4-hydroxy product is desired, use a higher concentration of aqueous base (e.g., 2-5 M NaOH) and elevated temperatures (reflux).

G reagent 4-Bromo-8-chloro- isoquinolin-1(2H)-one conditions NaOH (aq) Δ (Heat) reagent->conditions product 4-Hydroxy-8-chloro- isoquinolin-1(2H)-one conditions->product byproduct NaBr product->byproduct +

Caption: Plausible hydrolysis pathway under basic conditions.

Q3: I am observing a complex mixture of unidentified products and significant darkening of the reaction mixture when using a strong base at elevated temperatures. What are the likely degradation pathways?

Answer: Significant decomposition under harsh basic conditions (e.g., t-BuOK in refluxing THF, or high concentrations of NaOH/KOH at >100 °C) points to complex degradation pathways beyond simple substitution.

  • Plausible Pathways:

    • Ring Cleavage: While less common, highly basic conditions can lead to the cleavage of the heterocyclic ring, particularly if oxidative conditions are not excluded.

    • Reductive Dehalogenation: If a source of hydride is present (e.g., from solvent degradation or additives), reductive removal of the halogen atoms can occur.

    • Polymerization/Condensation: The formation of dark, insoluble materials often suggests polymerization or intermolecular condensation reactions, which can be initiated by radical species formed at high temperatures.

  • Expert Insight: Based on the degradation of related structures like bromophenols and complex quinolines, the initial steps likely involve the formation of highly reactive intermediates.[2][3] The presence of two different halogens can further complicate these pathways.

Troubleshooting Workflow: Product Impurity

G start Impure Product or Low Yield Observed check_temp Was the temperature >80°C? start->check_temp check_base Was a strong aqueous base (NaOH, KOH) used? check_temp->check_base No action_temp Potential thermal degradation. Reduce reaction temperature. check_temp->action_temp Yes check_purity Were starting materials and solvents pure/anhydrous? check_base->check_purity No action_hydrolysis Probable S_NAr/hydrolysis. Consider non-aqueous base (e.g., K₂CO₃, DBU). check_base->action_hydrolysis Yes action_purity Impurities may catalyze side reactions. Purify reagents and use anhydrous solvents. check_purity->action_purity No final_analysis Characterize byproducts by LC-MS/NMR to identify unexpected pathways. check_purity->final_analysis Yes

Caption: Troubleshooting workflow for impurity issues.

Q4: Can I selectively react at the 8-chloro position while leaving the 4-bromo position intact?

Answer: This is extremely challenging using standard nucleophilic substitution chemistry. The 4-position is electronically more activated for SNAr, and bromide is a better leaving group than chloride. Therefore, under basic conditions that promote nucleophilic substitution, the 4-bromo group will almost always react preferentially. Achieving selectivity for the 8-position would require a different strategy, most likely involving transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where catalyst-substrate interactions, rather than inherent electronic activation, dictate regioselectivity.

Quantitative Stability & Reactivity Summary

The following table summarizes the expected stability and primary reaction pathways for 4-Bromo-8-chloroisoquinolin-1-ol under various basic conditions.

Condition CategoryExample ReagentsTemperatureExpected StabilityPrimary Reaction / EventPotential Side Reactions
Mild, Non-Nucleophilic K₂CO₃, Cs₂CO₃, DIPEA20 - 60 °CHigh N-Deprotonation (for N-alkylation/acylation)Minimal; slow decomposition on prolonged heating.
Strong, Non-Nucleophilic NaH, LiHMDS, LDA0 - 25 °CHigh Rapid & clean N-DeprotonationReaction with trace water; slow decomposition if heated.
Aqueous Strong Base NaOH (aq), KOH (aq)20 - 50 °CModerate N-DeprotonationSlow hydrolysis of 4-Br position.
Aqueous Strong Base (Forced) NaOH (aq), KOH (aq)80 - 110 °CLow SNAr at 4-position (Hydrolysis)Decomposition, ring-opening, potential de-chlorination.
Experimental Protocol: N-Ethylation under Mild Basic Conditions

This protocol provides a self-validating system for performing an N-alkylation while minimizing degradation and side reactions.

Objective: To synthesize 1-Ethyl-4-bromo-8-chloroisoquinolin-1(2H)-one.

Materials:

  • 4-Bromo-8-chloroisoquinolin-1-ol

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Iodoethane (EtI)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Methodology:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware before use.

  • Reagent Addition: To the flask, add 4-Bromo-8-chloroisoquinolin-1-ol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF (approx. 0.1 M concentration).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add iodoethane (1.2 eq) dropwise via syringe.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. A new spot corresponding to the N-ethylated product should appear, and the starting material spot should diminish.

    • Self-Validation Check: If the reaction is sluggish, gently warm the mixture to 40-50 °C. If significant byproduct formation is observed on the TLC plate, it indicates a potential stability issue, and the temperature should be lowered.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure 1-Ethyl-4-bromo-8-chloroisoquinolin-1(2H)-one.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell. [Link to relevant textbook resources might be found via general academic searches, specific deep links are often unavailable].
  • Wang, Y., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC. [Link]

  • LookChem. (n.d.). 4-bromo-8-chloroisoquinoline. [Link]

  • PubChem. (n.d.). 4-bromo-8-chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Fiedler, J., et al. (2004). Bacterial degradation of chlorophenols: pathways, biochemica, and genetic aspects. PubMed. [Link]

Sources

Technical Support Center: Resolving Regioisomer Mixtures in Isoquinolin-1-ol Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the halogenation of isoquinolin-1-ol. The formation of regioisomeric mixtures is a common challenge in the electrophilic substitution of this scaffold, and this resource is designed to help you navigate these complexities and achieve your synthetic goals.

The Core Challenge: Regioselectivity in a Tautomeric System

Isoquinolin-1-ol exists in a tautomeric equilibrium with its amide form, isoquinolin-1(2H)-one. Under most conditions, including those for electrophilic halogenation, the isoquinolin-1(2H)-one tautomer predominates. The reactivity of this system is governed by the directing effects of the lactam functionality and the overall electron distribution of the bicyclic system.

The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack.[1][2] Consequently, electrophilic substitution, such as halogenation, preferentially occurs on the electron-rich benzene ring.[1][2][3] The amide group is an ortho, para-director, activating the C5 and C7 positions. This often leads to the formation of a mixture of C5- and C7-halogenated products, with the C4 position also being a potential, though often less favored, site of reaction. This guide will help you control this selectivity and isolate your desired product.

Troubleshooting Guide

This section addresses specific problems you might encounter during the halogenation of isoquinolin-1-ol and subsequent purification steps.

Question: My reaction produced a mixture of isomers that are very close on TLC and seem inseparable by standard flash column chromatography. What are my options?

Answer:

This is a very common issue, as the polarity of C5- and C7-halogenated isomers can be nearly identical.[4] When simple silica gel chromatography fails, a multi-pronged approach is necessary.

Diagnosis & Solution Workflow:

  • Confirm Isomer Identity: Before extensive purification attempts, confirm that you indeed have a mixture of regioisomers. Use a crude ¹H NMR or LC-MS analysis. Spectroscopic differences, though subtle, can confirm the presence of multiple products.[5][6]

  • Attempt Fractional Recrystallization: This classical technique can be highly effective for isomers that have different crystal packing energies.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures with hexanes) on a small scale. The ideal solvent is one in which your compound mixture is sparingly soluble at room temperature but fully soluble when heated.

    • Procedure: Dissolve the crude mixture in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then further in an ice bath or refrigerator. One isomer may preferentially crystallize, leaving the other enriched in the mother liquor. This process might need to be repeated.[7][8]

  • Optimize Chromatography:

    • Change the Mobile Phase: If you used an ethyl acetate/hexanes system, try switching to a different solvent system, such as dichloromethane/methanol or acetone/hexanes. Sometimes, changing the solvent's hydrogen bonding characteristics can improve separation.[9]

    • Employ a Different Stationary Phase: If silica is ineffective, consider other options. Reverse-phase (C18) chromatography can be effective, as it separates based on hydrophobicity, which may differ more significantly between isomers than their polarity.[4][10][11]

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC offer significantly higher resolving power than flash chromatography. For basic compounds like isoquinolines, adjusting the mobile phase pH with additives like formic acid or ammonium acetate can be crucial for achieving separation on a C18 column.[10][12]

Question: I'm getting poor regioselectivity with a nearly 1:1 mixture of halogenated products. How can I favor one isomer over the other?

Answer:

Achieving high regioselectivity is a matter of fine-tuning the reaction conditions to exploit the subtle electronic and steric differences between the reactive positions on the isoquinolin-1-one core.

Factors Influencing Regioselectivity:

  • Choice of Halogenating Agent: Milder, bulkier reagents may show higher selectivity.

    • N-Halosuccinimides (NBS, NCS): These are the most common reagents.[13][14] They are solid, easy to handle, and their reactivity can be modulated. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are standard choices for bromination and chlorination, respectively.[14][15][16][17][18][19]

    • Molecular Halogens (Br₂, I₂): Molecular bromine is a strong electrophile and can sometimes lead to lower selectivity and over-halogenation.[20] Iodination often requires an oxidizing agent (like nitric acid or periodic acid) to generate a more potent electrophilic iodine species.[21]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates (the sigma complex), thereby affecting the product ratio. Experiment with a range of solvents from non-polar (e.g., CCl₄, a classic solvent for NBS reactions[14]) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., acetic acid).

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Try running the reaction at 0 °C or even -20 °C.

  • Catalysis: For less reactive substrates, adding a catalytic amount of a protic or Lewis acid can enhance the electrophilicity of the halogenating agent.[16][21] However, this can also sometimes decrease selectivity.

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Workflow for optimizing halogenation regioselectivity.

Question: My halogenation reaction is slow or incomplete. How can I drive it to completion?

Answer:

Incomplete conversion can be due to insufficient reactivity of either the substrate or the halogenating agent under the chosen conditions.

Corrective Actions:

  • Increase Temperature: Gently heating the reaction mixture is often the simplest way to increase the reaction rate. Monitor by TLC to avoid byproduct formation.

  • Add a Catalyst: For electrophilic aromatic halogenations, particularly with less activated rings, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or a strong protic acid (e.g., H₂SO₄) can be used to increase the electrophilicity of the halogenating agent.[21]

  • Use a More Reactive Agent: If using NBS or NCS, ensure it is pure. Impure NBS, for example, can be less effective.[14] If conditions allow, switching to molecular bromine (Br₂) might increase the rate, but be mindful of potential side reactions.[20]

  • Check for Radical Initiators (for NBS): For certain mechanisms, particularly allylic or benzylic bromination, NBS reactions require a radical initiator like AIBN or benzoyl peroxide.[14] While aromatic substitution is typically electrophilic, ensure your conditions are appropriate for the desired mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of electrophilic halogenation on the isoquinolin-1-one ring?

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The π-electrons of the electron-rich benzene ring attack the electrophilic halogen (X⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture then removes a proton from the site of attack, restoring aromaticity and yielding the halogenated product.

G cluster_0 Mechanism of Electrophilic Halogenation A Isoquinolin-1(2H)-one + X⁺ B Arenium Ion Intermediate (Resonance Stabilized) A->B π-attack on electrophile C Halogenated Product B->C -H⁺ (re-aromatization) E H-Base⁺ D Base D->B Proton abstraction

Caption: Simplified electrophilic aromatic substitution mechanism.

Q2: How can I reliably distinguish between the C5, C7, and C4 regioisomers using spectroscopy?

Characterization relies on a combination of techniques, primarily ¹H NMR, ¹³C NMR, and sometimes 2D NMR (like NOESY or HMBC).[5]

Spectroscopic Data for Isomer Differentiation
Technique Observations & Interpretation
¹H NMR The aromatic region (typically 7.0-9.0 ppm) provides the most information. The coupling patterns (doublets, triplets, doublets of doublets) and coupling constants (J-values) are key. Halogen substitution will alter the chemical shift of adjacent protons. For example, a proton ortho to the new halogen will experience a different electronic environment.
¹³C NMR The carbon directly attached to the halogen will show a significantly shifted signal (the ipso-carbon). The magnitude of the shift depends on the halogen (C-Br is typically ~115-125 ppm; C-Cl is ~125-135 ppm).
NOESY (2D NMR) Nuclear Overhauser Effect Spectroscopy can show through-space correlations. For example, a correlation between the N-H proton and a proton at C8 can help confirm assignments on that side of the molecule, aiding in the differentiation between C5 and C7 substitution.
Mass Spectrometry While MS will confirm the mass of the halogenated product, it generally cannot distinguish between regioisomers without tandem MS (MS/MS), where fragmentation patterns may differ.[6][22]

Q3: Are there modern methods to achieve direct C4-halogenation with high selectivity?

Yes. While classical electrophilic substitution favors the C5/C7 positions, newer methods have been developed. One effective strategy involves a one-pot sequence of Boc₂O-mediated dearomatization of the pyridine ring, followed by electrophilic halogenation at the now-activated C4 position, and subsequent acid-promoted rearomatization. This method has shown high site selectivity for C4-chlorination, bromination, and iodination.[23] This approach circumvents the inherent electronic preferences of the aromatic system.

Detailed Experimental Protocols

Protocol 1: General Procedure for Bromination of Isoquinolin-1-ol with NBS

  • Materials: Isoquinolin-1-ol, N-Bromosuccinimide (NBS), Acetonitrile (or other chosen solvent).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isoquinolin-1-ol (1.0 eq) in acetonitrile (approx. 10-20 mL per gram of substrate).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add NBS (1.05-1.1 eq) to the solution in one portion.

    • Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with an organic solvent like ethyl acetate or dichloromethane (3x volume of aqueous layer).

    • Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 2: Separation of Regioisomers by Flash Column Chromatography

  • Materials: Crude product mixture, silica gel, appropriate solvents (e.g., hexanes, ethyl acetate, dichloromethane).

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load". This often provides better separation than loading the sample in liquid form.[9]

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) while collecting fractions.

    • Analyze the collected fractions by TLC to identify which contain the separated, pure isomers.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Protocol 3: Purification by Fractional Recrystallization

  • Materials: Crude isomer mixture, appropriate recrystallization solvent.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., acetone[7]) and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • The solid crystals will be enriched in one isomer, while the filtrate (mother liquor) will be enriched in the other. Analyze both by TLC or NMR to assess purity.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Pomier, K., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC.
  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
  • ResearchGate. (2025). (PDF) N-Chlorosuccinimide (NCS).
  • ResearchGate. (2025). Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography.
  • MilliporeSigma. (n.d.). N-Chlorosuccinimide 98.
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Suru Chemical. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
  • Elsevier. (2013). A one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of 5-aryloxazolidines.
  • Benchchem. (2025). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.
  • Song, B., et al. (2015). Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry.
  • Reddit. (2018). How to purify halo-isoquinolines??.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • University Lecture. (n.d.). Quinolines and Isoquinolines.
  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Suru Chemical. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions.
  • Pal, M., et al. (2014). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric is. Chemical Communications.
  • Benchchem. (n.d.). A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines.
  • Kumihiko, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology.
  • Wikipedia. (n.d.). Electrophilic halogenation.
  • SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Scanned Document. (n.d.). Isoquinoline.
  • Reddit. (2024). How to separate these regioisomers?.
  • SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole.
  • Google Patents. (n.d.). Purification of isoquinoline.
  • Pyvot Tech. (2023). Separation of Isomers.

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-8-chloroisoquinolin-1-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-8-chloroisoquinolin-1-ol. This guide is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted in a question-and-answer style to directly address specific challenges you might face during your experiments, with a primary focus on the critical aspect of catalyst loading.

The synthesis of substituted isoquinolinones like 4-Bromo-8-chloroisoquinolin-1-ol is a pivotal process in medicinal chemistry due to the prevalence of this scaffold in a wide array of biologically active molecules.[1][2] The success of this synthesis often hinges on the performance of the catalyst, making the optimization of catalyst loading a crucial step for achieving high yields and purity. This guide offers practical, evidence-based advice to help you navigate the complexities of your reaction optimization.

Troubleshooting Guide: Catalyst Loading and Reaction Performance

This section addresses common issues encountered during the synthesis of 4-Bromo-8-chloroisoquinolin-1-ol, with a focus on troubleshooting problems related to catalyst loading.

Question 1: My reaction shows low or no conversion of starting material. How do I determine if this is related to catalyst loading?

Answer:

Low or no conversion is a frequent challenge that can often be linked to the catalyst. Here is a systematic approach to diagnose the issue:

  • Verify Catalyst Activity: Before adjusting the loading, confirm that your catalyst is active. Palladium catalysts, commonly used in cross-coupling reactions, can degrade with improper storage or handling.[3] It is advisable to use a fresh batch of catalyst or test the current batch in a well-established, reliable reaction. The use of modern pre-catalysts can also lead to more reliable formation of the active catalytic species.[3][4]

  • Initial Catalyst Loading: For initial experiments, a catalyst loading of 1-2 mol% is a standard starting point for many palladium-catalyzed cross-coupling reactions.[4] If your initial loading was significantly lower, an insufficient catalyst concentration might be the root cause.

  • Stepwise Increase in Catalyst Loading: If you suspect insufficient catalyst, increase the loading in a stepwise manner. A practical approach is to conduct small-scale reactions with catalyst loadings of 2 mol%, 5 mol%, and 10 mol% to observe the impact on conversion.

    • Rationale: If a linear increase in conversion is not observed with higher catalyst loading, it may indicate that other factors are inhibiting the reaction, rather than just the amount of catalyst.

  • Consider Catalyst Deactivation: If the reaction starts but then stalls, catalyst deactivation is a likely cause.[3] This can be triggered by impurities in the starting materials, solvents, or reagents. Meticulous purification of all reaction components is essential. Oxygen can also deactivate the Pd(0) catalyst and phosphine ligands, so proper degassing of the reaction mixture is crucial.[3]

Experimental Protocol: Small-Scale Catalyst Loading Screen

  • In an inert atmosphere (e.g., a glovebox or using Schlenk techniques), set up three identical small-scale reactions (e.g., 0.1 mmol scale).

  • To each reaction vessel, add the starting materials (e.g., a suitable isoquinoline precursor and coupling partner), base, and degassed solvent.

  • To reaction 1, add 2 mol% of the palladium catalyst and the appropriate ligand.

  • To reaction 2, add 5 mol% of the palladium catalyst and ligand.

  • To reaction 3, add 10 mol% of the palladium catalyst and ligand.

  • Ensure all reactions are run under identical conditions (temperature, time, and stirring).

  • Monitor the progress of each reaction using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals.

  • Compare the conversion rates to identify the optimal catalyst loading for your specific setup.

Question 2: I am observing significant side product formation. Can this be related to catalyst loading?

Answer:

Yes, improper catalyst loading can lead to the formation of undesired side products.

  • High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions like homocoupling of the starting materials.[4] This can also complicate the purification of the final product due to residual catalyst.[4]

  • Low Catalyst Loading: Conversely, if the catalyst loading is too low, the desired reaction may be sluggish, allowing competing side reactions to become more significant.

Troubleshooting Strategy:

  • Identify Side Products: Characterize the major side products to understand the undesired reaction pathways. For instance, the presence of homocoupled products suggests an imbalance in the catalytic cycle.

  • Systematic Variation of Catalyst Loading: As detailed in the previous section, perform a systematic screen of catalyst loading to find the optimal concentration that maximizes the desired product while minimizing side reactions.

  • Ligand-to-Metal Ratio: The ratio of the ligand to the palladium catalyst is also a critical parameter. For many cross-coupling reactions, a ligand-to-metal ratio between 1:1 and 4:1 is often optimal, depending on the specific ligand and catalyst used.[3] An insufficient amount of ligand can lead to catalyst aggregation, while an excess can sometimes inhibit the reaction.[3][4]

Question 3: My reaction is not reproducible. Why might this be related to catalyst loading?

Answer:

Reproducibility issues can stem from several factors, with catalyst handling and loading being key areas to scrutinize.

  • Heterogeneity of the Catalyst Mixture: If the catalyst is not fully dissolved, inconsistent sampling from a heterogeneous mixture can lead to variations in the actual catalyst loading between experiments. Ensure vigorous stirring to maintain a uniform suspension.[3]

  • Atmosphere Control: Many palladium catalysts are sensitive to air and moisture.[5] Inconsistent use of an inert atmosphere (e.g., nitrogen or argon) can lead to variable levels of catalyst deactivation, resulting in poor reproducibility.[3]

  • Reagent Purity: The purity of starting materials, solvents, and bases can significantly affect catalyst performance. Trace impurities can act as catalyst poisons.[5] Using reagents from different batches or suppliers can introduce variability.

Logical Relationship Diagram: Troubleshooting Low Conversion

Caption: A workflow for diagnosing low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst system for synthesizing functionalized isoquinolinones?

A1: Palladium-catalyzed cross-coupling reactions are frequently employed for the synthesis of such heterocyclic systems.[1][6] A common catalyst system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a phosphine-based ligand like XPhos or SPhos. The choice of ligand is critical as it influences the catalyst's stability and reactivity.[4][7]

Q2: How does the choice of solvent affect the optimal catalyst loading?

A2: The solvent significantly impacts the catalyst's solubility, stability, and reactivity, which in turn affects the optimal loading.[4] Solvents like toluene, dioxane, and THF are commonly used.[8] In some cases, aqueous solvent systems have proven effective.[8] The ideal solvent should dissolve the reactants and catalyst, and the optimal catalyst loading may be lower in a solvent system that promotes high catalyst turnover.

Q3: Can I use a heterogeneous catalyst for this reaction?

A3: While homogeneous catalysts are more prevalent for these transformations due to their high activity, heterogeneous catalysts like palladium on carbon (Pd/C) can be an alternative.[7] They offer the benefit of easier removal from the reaction mixture. However, they might necessitate higher catalyst loadings, elevated temperatures, and longer reaction times.[7]

Q4: What are the safety considerations when handling palladium catalysts?

A4: Palladium catalysts, particularly as fine powders, can be pyrophoric and should be handled under an inert atmosphere. They are also toxic and require the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always refer to the Safety Data Sheet (SDS) for the specific catalyst you are using.

Data Summary Table: Recommended Starting Conditions

ParameterRecommended RangeRationale
Catalyst Loading 1 - 5 mol%A good starting point to balance reaction rate and cost. Higher loadings may be necessary for challenging substrates.[4]
Ligand/Metal Ratio 1:1 to 4:1Ensures sufficient ligand to stabilize the catalyst without inhibiting the reaction. The optimal ratio is ligand-dependent.[3]
Temperature 80 - 120 °CProvides adequate thermal energy for the reaction to proceed at a reasonable rate. Excessive heat can cause catalyst decomposition.[3]
Solvent Toluene, Dioxane, THFThese solvents are generally effective at dissolving the reactants and catalyst.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial and can significantly impact the reaction's outcome.[3]

Experimental Workflow Diagram: Catalyst Loading Optimization

Catalyst_Optimization_Workflow Start Define Reaction Scope (Substrates, Desired Product) InitialScreen Initial Catalyst Screen (1-2 mol% loading, standard conditions) Start->InitialScreen Analyze1 Analyze Results (Conversion, Yield, Purity) InitialScreen->Analyze1 Decision1 Acceptable Results? Analyze1->Decision1 VaryLoading Vary Catalyst Loading (e.g., 0.5%, 2%, 5%) Decision1->VaryLoading No FinalProtocol Final Optimized Protocol Decision1->FinalProtocol Yes Analyze2 Analyze Results VaryLoading->Analyze2 Decision2 Optimum Found? Analyze2->Decision2 Decision2->VaryLoading No, iterate FineTune Fine-Tune Other Parameters (Temperature, Concentration) Decision2->FineTune Yes FineTune->FinalProtocol

Caption: A systematic workflow for optimizing catalyst loading.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Available at: [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science. Available at: [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]

  • Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. PubMed. Available at: [Link]

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.

Sources

Validation & Comparative

IR Spectroscopy Characteristic Peaks of Isoquinolin-1-one Carbonyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of isoquinolin-1-one (isocarbostyril), focusing on its carbonyl stretching frequency (


) and distinguishing it from its structural isomers and tautomers.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The Spectral Fingerprint

In drug discovery—particularly for PARP inhibitors and Rho-kinase inhibitors—the isoquinolin-1-one scaffold is ubiquitous. Verifying this structure requires distinguishing it from its isomer quinolin-2-one (carbostyril) and its tautomer 3-hydroxyisoquinoline .[1]

The definitive diagnostic peak for isoquinolin-1-one is the lactam carbonyl stretch , which appears at a distinctively lower frequency than its quinoline counterparts due to specific conjugation effects.

Quick Reference Data
CompoundStructure Type

(Solid/KBr)
Key Electronic Driver
Isoquinolin-1-one Benzamide-like (C=O on ring)1650 – 1665 cm⁻¹ Conjugation with benzene ring lowers frequency.[1][2][3]
Quinolin-2-one Anilide-like (N on ring)1665 – 1685 cm⁻¹ N-phenyl delocalization competes with amide resonance, raising frequency.[1]
Isoquinolin-3-one Lactim Tautomer (Phenolic)Absent (mostly)Exists primarily as 3-hydroxyisoquinoline (O-H stretch visible).[1]

Mechanistic Analysis: Why the Peaks Shift

To interpret the spectra correctly, one must understand the competing electronic effects governing the amide bond stiffness (force constant,


).
The "Benzamide vs. Anilide" Effect

The vibrational frequency of the carbonyl is proportional to the bond strength (


).
  • Isoquinolin-1-one (Benzamide Character): The carbonyl carbon is directly fused to the aromatic benzene ring.[1] The

    
    -system of the benzene ring conjugates with the carbonyl group, stabilizing the single-bond character resonance form (
    
    
    
    ). This weakens the C=O bond, lowering the frequency to ~1655 cm⁻¹ .
  • Quinolin-2-one (Anilide Character): The nitrogen atom is fused to the benzene ring. The nitrogen's lone pair is partially delocalized into the aromatic ring (away from the carbonyl). This reduces the "amide resonance" (donation into the carbonyl), leaving the C=O bond with more double-bond character. This stiffens the bond, raising the frequency to ~1675 cm⁻¹ .

Visualization of Resonance Effects

Resonance cluster_0 Isoquinolin-1-one (Lower Frequency) cluster_1 Quinolin-2-one (Higher Frequency) ISO C=O attached to Benzene (Benzamide-like) ISO_Res Strong Conjugation Increases C-O Single Bond Character ISO->ISO_Res ISO_Freq ν(C=O) ≈ 1655 cm⁻¹ ISO_Res->ISO_Freq QUIN N attached to Benzene (Anilide-like) QUIN_Res Lone Pair Delocalized into Ring Reduces Amide Resonance QUIN->QUIN_Res QUIN_Freq ν(C=O) ≈ 1675 cm⁻¹ QUIN_Res->QUIN_Freq

Caption: Comparative resonance pathways affecting carbonyl bond order in isoquinolinone isomers.

Detailed Comparative Analysis

A. Isoquinolin-1-one (Isocarbostyril)[1][2]
  • Diagnostic Region: 1650–1665 cm⁻¹ (Strong, sharp).[1]

  • Secondary Features:

    • N-H Stretch: 3100–3200 cm⁻¹ (Broad, due to dimerization in solid state).[1]

    • C=C Aromatic: ~1620 cm⁻¹ (Often appears as a shoulder to the carbonyl).

  • Substituent Effects:

    • Electron-Donating Groups (EDG) at C4: Further lower the frequency (e.g., 4-OH shifts to ~1640 cm⁻¹).

    • N-Methylation: Removes Hydrogen bonding.[1] The peak becomes sharper and may shift slightly higher (~1658 cm⁻¹) due to loss of H-bond weakening, but remains in the "benzamide" range.

B. Quinolin-2-one (Carbostyril)[1][2]
  • Diagnostic Region: 1665–1685 cm⁻¹ (Strong).[1]

  • Differentiation: The shift of +15–20 cm⁻¹ compared to isoquinolin-1-one is a reliable marker.[1]

  • Tautomerism: Like isoquinolin-1-one, it exists predominantly as the lactam in solid state and polar solvents.[1]

C. Isoquinolin-3-one[1][2]
  • Diagnostic Region: Caution Required.

  • Behavior: Unlike the 1-isomer, the 3-isomer is unstable in the lactam form. It tautomerizes almost exclusively to 3-hydroxyisoquinoline (lactim form) to preserve the naphthalene-like aromaticity.

  • Spectral Signature:

    • No distinct C=O peak in the 1650–1700 cm⁻¹ region.[4]

    • Strong C-O stretch around 1200–1250 cm⁻¹.[1]

    • Broad O-H stretch (2500–3300 cm⁻¹).[1]

  • Note: The C=O peak (~1670 cm⁻¹) only appears if the nitrogen is substituted (e.g., N-methylisoquinolin-3-one), blocking tautomerization.

Experimental Protocol: Obtaining High-Fidelity Spectra

To distinguish these subtle shifts (~20 cm⁻¹), sample preparation is critical.[1] The "Gold Standard" method is the KBr pellet or Nujol mull to observe the solid-state hydrogen-bonded network.

Step-by-Step Workflow
  • Sample Preparation (Solid State):

    • Method: KBr Pellet (Preferred for resolution).[1]

    • Ratio: 1 mg sample : 100 mg dry KBr.[1]

    • Grinding: Grind extensively to eliminate scattering effects (Christiansen effect) which can distort peak shapes.[1]

    • Pressing: Apply 8–10 tons of pressure under vacuum to remove water (water absorbs at 1640 cm⁻¹, interfering with the carbonyl signal).

  • Sample Preparation (Solution - Optional):

    • Solvent: Chloroform (

      
      ) or DCM.[1] Avoid alcohols (H-bonding interference).
      
    • Concentration: 0.1 M.[1]

    • Observation: In dilute solution, H-bonds break.[1] The C=O peak will shift to higher frequency (e.g., 1655

      
       1670 cm⁻¹) and become sharper. Always compare isomers in the same phase.
      
  • Data Acquisition:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the distinction between C=O and aromatic C=C).

    • Scans: Minimum 16 scans.

Troubleshooting: Common Interferences
InterferenceSymptomSolution
Water Vapor Noise/spikes in 1600–1700 regionPurge instrument with

; check background spectrum.
Residual Solvent Ethyl acetate C=O at 1740 cm⁻¹Dry sample under high vacuum >4 hours.[1]
Tautomerism Missing C=O peakCheck for broad O-H; consider N-methylation to lock structure.[1]

References

  • Comparison of Lactam Isomers

    • Katritzky, A. R., et al.[1] "Infrared intensities of the carbonyl group in some cyclic amides."[5] Journal of the Chemical Society, Perkin Transactions 2, 1978.

    • Source:

  • Tautomerism of Heterocycles

    • Peng, C. S., & Tokmakoff, A.[1] "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." Journal of Physical Chemistry Letters, 2012.[1]

    • Source:

  • General Carbonyl Spectroscopy

    • Coates, J.[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, 2000.[1]

    • Source:

  • Isoquinolinone Synthesis and Characterization

    • Wang, L., et al.[1] "Regioselective Synthesis of Isoquinolin-1-ones." Organic Letters, 2013.[1] (Contains supporting info with specific IR data for derivatives).

    • Source:

Sources

A Comparative Guide to the Reactivity of 4-Bromo vs. 8-Chloro Positions in Isoquinolines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry. Its functionalization is key to unlocking novel therapeutic agents. This guide provides an in-depth, objective comparison of the reactivity of 4-bromo and 8-chloro-substituted isoquinolines in palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and examining experimental evidence, you can make more informed decisions in your synthetic strategies.

Executive Summary: A Tale of Two Positions

In the realm of palladium-catalyzed cross-coupling reactions, the fundamental principle of halide reactivity (I > Br > Cl > F) is the primary determinant of reaction efficiency. Consequently, the 4-bromo position on the isoquinoline ring is inherently more reactive than the 8-chloro position . This heightened reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

While 4-bromo-isoquinolines often provide higher yields under milder conditions, recent advancements in ligand and catalyst design have significantly enhanced the utility of their more cost-effective 8-chloro counterparts. The choice between these two substrates, therefore, becomes a strategic balance of reactivity, cost, and the specific demands of the synthetic target.

Mechanistic Underpinnings of Reactivity

The differential reactivity of the 4-bromo and 8-chloro positions can be rationalized by considering three key factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). In the catalytic cycle of common cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step. The lower BDE of the C-Br bond results in a lower activation energy for this step, leading to faster reaction rates.

  • Electronic Effects: The isoquinoline nucleus is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, making the pyridine part of the molecule electron-deficient. Conversely, the benzene ring is comparatively more electron-rich. Electrophilic substitution reactions on the isoquinoline ring typically occur at positions 5 and 8 on the benzene ring.[1] In the context of cross-coupling, the C4 position is on the electron-deficient pyridine ring, while the C8 position is on the more electron-rich benzene ring. This can influence the electron density at the carbon-halogen bond and its susceptibility to oxidative addition.

  • Steric Hindrance: The 8-position in isoquinoline is subject to peri-strain due to its proximity to the C1 position. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step compared to the more accessible 4-position. This effect is particularly relevant when bulky ligands are used on the palladium catalyst.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key structural features and a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (Rate-determining) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Nu-M Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu Reductive Elimination Complex->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following table summarizes the expected reactivity trends and provides illustrative examples for common cross-coupling reactions. Direct comparative data under identical conditions is scarce in the literature, so these examples are intended to be representative of the general principles.

Reaction4-Bromo-isoquinoline8-Chloro-isoquinolineRationale
Suzuki-Miyaura Coupling Generally higher reactivity, milder conditions, and broader substrate scope.Requires more forcing conditions (higher temperatures, stronger bases, more active catalysts).Lower C-Br BDE facilitates oxidative addition.
Buchwald-Hartwig Amination Readily undergoes amination with a variety of amines.Often requires specialized ligands (e.g., biarylphosphines) and stronger bases.C-Br bond is more susceptible to oxidative addition by the Pd(0) catalyst. [2][3]
Sonogashira Coupling Couples efficiently with terminal alkynes under standard conditions.More challenging, often resulting in lower yields or requiring higher catalyst loadings and temperatures.The reactivity trend for halides in Sonogashira coupling is I > Br > OTf > Cl. [4][5]

Experimental Protocols

The following are generalized, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 4-Bromo-isoquinoline (Illustrative Protocol)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides. [6] Objective: To synthesize 4-aryl-isoquinoline.

Materials:

  • 4-Bromo-isoquinoline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system like DME/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-isoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G setup Reaction Setup 1. Add reagents to flask 2. Add catalyst and ligand 3. Add degassed solvent reaction Reaction 1. Heat to 80-100 °C 2. Stir under inert atmosphere 3. Monitor by TLC/LC-MS setup->reaction workup Workup 1. Cool to room temperature 2. Dilute and wash 3. Dry and concentrate reaction->workup purification Purification 1. Flash column chromatography workup->purification

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-8-chloroisoquinolin-1-ol
Reactant of Route 2
4-Bromo-8-chloroisoquinolin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.